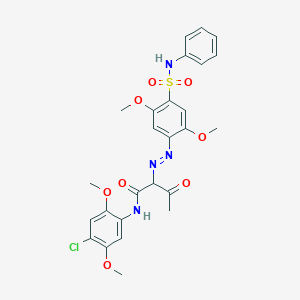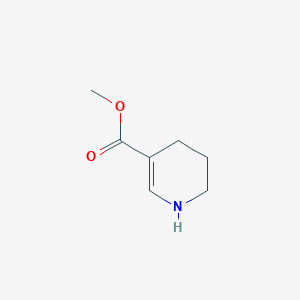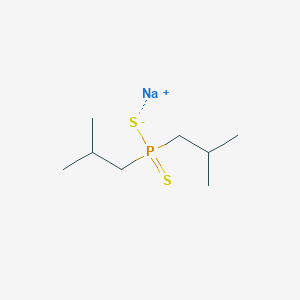
2-(Trimetilsilil)piridina
Descripción general
Descripción
2-(Trimethylsilyl)pyridine is an organic compound with the chemical formula C8H13NSi. It is characterized by a trimethylsilyl group attached to the pyridine ring. This compound is a colorless liquid known for its applications in organic synthesis, particularly as a strong base and a catalyst in various reactions .
Aplicaciones Científicas De Investigación
2-(Trimethylsilyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a strong base and catalyst in organic synthesis, particularly in deprotonation and silylation reactions.
Biology: Employed in the protection of sensitive functional groups during biochemical transformations.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals, polymers, and advanced materials
Mecanismo De Acción
Target of Action
2-(Trimethylsilyl)pyridine is a derivative of pyridine and is primarily used as an organic synthesis intermediate . The primary targets of this compound are the reactants in the synthesis reactions where it is used. It plays a crucial role in facilitating the synthesis of various organic compounds .
Mode of Action
The compound interacts with its targets through chemical reactions. It is often used in reactions where a trimethylsilyl (TMS) group is required. The TMS group is known for its ability to protect reactive sites in a molecule during a chemical reaction, and then easily removed when no longer needed .
Biochemical Pathways
As an organic synthesis intermediate, 2-(Trimethylsilyl)pyridine is involved in various biochemical pathways depending on the specific synthesis reactions it is used in. The downstream effects are also dependent on these reactions and the resulting compounds .
Pharmacokinetics
Like other similar organic compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of 2-(Trimethylsilyl)pyridine’s action are the formation of the desired products in the synthesis reactions it is used in. The specific effects depend on the nature of these products .
Action Environment
The action, efficacy, and stability of 2-(Trimethylsilyl)pyridine can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals in the reaction environment. For instance, it should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(Trimethylsilyl)pyridine can be synthesized through the reaction of 2-chloropyridine with trimethylchlorosilane in the presence of magnesium turnings. The reaction is typically carried out in tetrahydrofuran (THF) as a solvent. The process involves the following steps :
- Dissolve 2-chloropyridine and trimethylchlorosilane in THF.
- Add the solution dropwise to a mixture of magnesium turnings in THF.
- Add a small amount of diiodomethane and iodine to initiate the reaction.
- Heat the suspension to reflux for several hours.
- Cool the reaction mixture to room temperature and stir overnight.
- Remove the solvent by distillation and add benzene.
- Reflux the suspension, then remove the benzene by distillation.
- Repeat the benzene addition and reflux process.
- Concentrate the combined benzene fractions under vacuum and distill to obtain 2-(Trimethylsilyl)pyridine as a colorless liquid.
Industrial Production Methods: Industrial production methods for 2-(Trimethylsilyl)pyridine are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature, pressure, and solvent volumes, are optimized for industrial-scale production to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trimethylsilyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups.
Deprotonation Reactions: It acts as a strong base, facilitating the removal of protons from other molecules.
Silylation Reactions: It can introduce trimethylsilyl groups into other molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides and nucleophiles are commonly used.
Deprotonation Reactions: Strong acids or bases are used to facilitate proton removal.
Silylation Reactions: Trimethylchlorosilane and other silylating agents are used.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the trimethylsilyl group.
Deprotonation Reactions: Deprotonated molecules with increased reactivity.
Silylation Reactions: Molecules with trimethylsilyl groups attached, enhancing their stability and reactivity
Comparación Con Compuestos Similares
- 2-(Dimethylsilyl)pyridine
- 2-(Trimethylsilyl)ethynylpyridine
- 2-(Trimethylsilyl)imidazole
Comparison: 2-(Trimethylsilyl)pyridine is unique due to its strong basicity and ability to act as a catalyst in a wide range of reactions. Compared to similar compounds, it offers higher reactivity and stability, making it a valuable tool in synthetic chemistry .
Propiedades
IUPAC Name |
trimethyl(pyridin-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NSi/c1-10(2,3)8-6-4-5-7-9-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLKFJNZUSUTPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50160148 | |
| Record name | Pyridine, 2-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50160148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13737-04-7 | |
| Record name | Pyridine, 2-(trimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013737047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50160148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trimethylsilyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















